N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-15-6-5-9-21(16(15)2)24-30(28,29)18-12-10-17(11-13-18)14-25-22(26)19-7-3-4-8-20(19)23(25)27/h3-13,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUBLQBGBBADEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- CAS Number : 955298-78-9 .
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with a sulfonyl chloride derivative and an isoindoline intermediate. The general synthetic route can be outlined as follows:
- Formation of Isoindoline Derivative :
- Reaction of phthalic anhydride with amines in suitable solvents.
- Sulfonamide Formation :
- Treating the isoindoline derivative with sulfonyl chloride in the presence of a base to yield the final sulfonamide product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:
- Antibacterial and Antifungal Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the sulfonamide group is crucial for this activity .
Enzyme Inhibition
Recent studies have focused on the inhibition of specific enzymes by this compound:
- α-glucosidase Inhibition : This compound has been evaluated for its ability to inhibit α-glucosidase, an important target in managing type 2 diabetes. Inhibition leads to a delay in glucose absorption, which is therapeutically beneficial .
Study on Antimicrobial Activity
A study conducted on various sulfonamide derivatives showed that compounds with structural similarities to this compound exhibited promising antibacterial and antifungal properties. The study utilized various strains of bacteria and fungi to assess the efficacy of these compounds .
In Vitro Studies on Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibits α-glucosidase activity. The results indicated a concentration-dependent inhibition pattern, suggesting potential utility in diabetes management .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | Structure | Moderate antibacterial activity |
| N-(3,5-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamide | Structure | Significant antifungal properties |
The unique structural features of this compound may confer distinct biological properties compared to other related compounds.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing the isoindole structure exhibit significant anticancer activities. For instance, derivatives of isoindole have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results.
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. In animal models, derivatives similar to N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide have shown efficacy in reducing seizure activity. The mechanism is thought to involve the modulation of neurotransmitter systems and ion channels .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to target specific molecular pathways involved in tumor growth .
Case Study 2: Anticonvulsant Efficacy
In a controlled animal study, this compound was tested for its anticonvulsant effects using the maximal electroshock seizure model. Results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting its potential as a new anticonvulsant agent .
Case Study 3: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema in treated animals compared to untreated controls, indicating its potential utility in managing inflammatory conditions .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
a) N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives
describes derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide modified with alkyl/aralkyl groups (e.g., 5a-m). These compounds exhibit antibacterial and anti-enzymatic activities, suggesting that substituent bulk and electronic properties modulate biological interactions. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus .
b) N-(Cyclohexylcarbamoyl)-4-[(1,3-dioxoisoindolin-2-yl)methyl]benzenesulfonamide (VIIh)
This analog (VIIh) replaces the 2,3-dimethylphenyl group with a cyclohexylcarbamoyl moiety. It demonstrates antihyperglycemic activity, highlighting the pharmacological versatility of the phthalimide-substituted benzenesulfonamide scaffold.
Substituent Variations on the Benzene Ring
a) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
This compound () features a thioxopyrimidinyl group instead of phthalimide. The sulfur atom introduces additional hydrogen-bond acceptor sites, which may enhance interactions with enzymatic targets like carbonic anhydrase. However, the absence of the phthalimide’s rigid aromatic system could reduce conformational stability .
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
This complex derivative () incorporates a pyrazolopyrimidine-chromenone system. While structurally distinct, it shares the benzenesulfonamide core, underscoring its role as a pharmacophore in kinase inhibition. The fluorinated groups enhance metabolic stability, a feature absent in the target compound .
Impact of Aryl Group Substitution
Comparative crystallographic data () show that aryl substituents dictate molecular geometry:
| Compound | Dihedral Angle Between Aromatic Rings |
|---|---|
| N-(2,3-dimethylphenyl)benzenesulfonamide | 64.8° |
| N-(2,6-dimethylphenyl)benzenesulfonamide | 44.9° |
| N-(2-methylphenyl)benzenesulfonamide | 61.5° |
Q & A
Q. How can researchers design comparative studies to evaluate structure-activity relationships (SAR) against similar sulfonamides?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., methyl vs. fluoro groups) and test biological activity in standardized assays .
- Apply multivariate analysis to correlate physicochemical properties (logP, polar surface area) with activity data .
- Use crystallographic data (e.g., ’s crystal structure) to rationalize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
